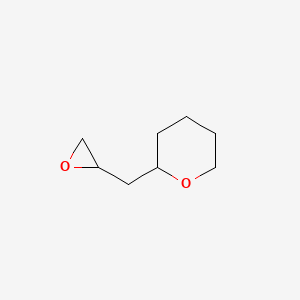
2-(Oxiran-2-ylmethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxiran-2-ylmethyl)oxane is an organic compound with the molecular formula C8H14O2. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes both an oxirane (epoxide) and an oxane (tetrahydropyran) ring. The presence of these rings imparts distinct chemical properties, making it a valuable intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various biochemical reagents , suggesting that it may interact with a wide range of molecular targets.
Mode of Action
It’s known that this compound can react with active esters, leading to self-curable, highly flexible epoxy compounds . This suggests that 2-(Oxiran-2-ylmethyl)oxane may interact with its targets through the formation of covalent bonds, resulting in changes to the targets’ structure and function .
Biochemical Pathways
Given its reactivity with active esters , it’s plausible that this compound could influence pathways involving ester-containing molecules. The downstream effects of such interactions would depend on the specific roles of these molecules in cellular processes.
Result of Action
It’s known that this compound can react with active esters to form self-curable, highly flexible epoxy compounds . This suggests that this compound could induce structural changes in its targets, potentially altering their function.
Action Environment
Like many chemical reactions, its reactivity with active esters could be influenced by factors such as temperature, ph, and the presence of catalysts .
Biochemical Analysis
Biochemical Properties
2-(Oxiran-2-ylmethyl)oxane can participate in a variety of biochemical reactions . It has been found to interact with enzymes, proteins, and other biomolecules, contributing to the complexity of biochemical processes . The nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific effects are likely to be cell-type dependent and influenced by the local biochemical environment.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level underpin its effects on cells and biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-ylmethyl)oxane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a diol precursor. For example, the reaction of 2-(2-hydroxyethyl)tetrahydropyran with a base such as sodium hydride can lead to the formation of the oxirane ring through intramolecular cyclization.
Another approach involves the epoxidation of an allylic alcohol. The allylic alcohol can be synthesized from the corresponding tetrahydropyran derivative, followed by epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Oxiran-2-ylmethyl)oxane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the oxirane ring can yield alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives. Reagents such as sodium azide (NaN3) or thiols (RSH) can be used.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (RSH)
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxetane derivatives
Scientific Research Applications
2-(Oxiran-2-ylmethyl)oxane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives through ring-opening and ring-expansion reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and oxetanes. It helps in understanding the mechanisms of epoxide hydrolases and other related enzymes.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity makes it suitable for the development of new materials with enhanced performance characteristics.
Comparison with Similar Compounds
2-(Oxiran-2-ylmethyl)oxane can be compared with other similar compounds, such as:
Oxetane: A four-membered ring containing one oxygen atom, similar to the oxane ring in this compound. Oxetanes are known for their stability and reactivity in ring-opening reactions.
Epoxide: Compounds containing an oxirane ring, similar to the epoxide moiety in this compound. Epoxides are highly reactive and undergo various chemical transformations.
Tetrahydropyran: A six-membered ring containing one oxygen atom, similar to the oxane ring in this compound. Tetrahydropyrans are commonly used as protecting groups in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its dual ring structure, combining both an oxirane and an oxane ring. This duality imparts distinct chemical properties, making it a versatile intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
2-(oxiran-2-ylmethyl)oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-4-9-7(3-1)5-8-6-10-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFSZZRVLJRIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
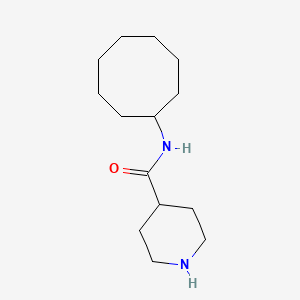
![4-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2844299.png)
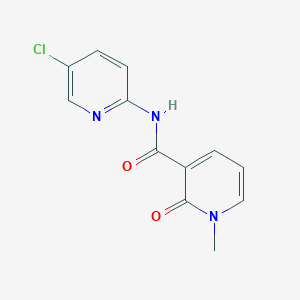
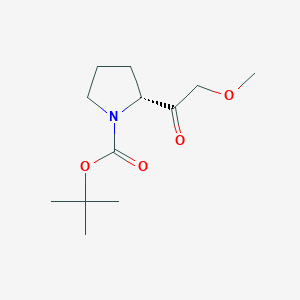
![4-(4-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2844302.png)
![N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide](/img/structure/B2844304.png)
![N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}prop-2-enamide](/img/structure/B2844305.png)
![Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate](/img/structure/B2844308.png)
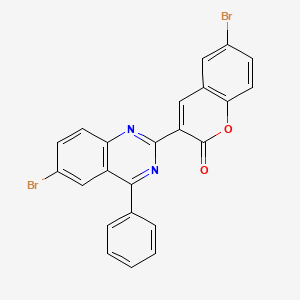

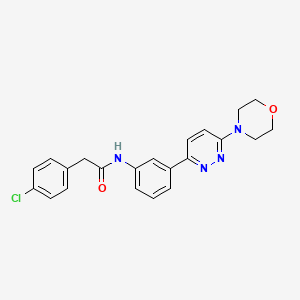
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844316.png)
![1-[5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2844317.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B2844319.png)
